molecular formula C4H8N8 B14673015 1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine CAS No. 46119-11-3

1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine

Cat. No.: B14673015
CAS No.: 46119-11-3
M. Wt: 168.16 g/mol
InChI Key: LPTZMLCROXWAPH-UHFFFAOYSA-N
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Description

1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine is a chemical compound that belongs to the class of guanidines and triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine typically involves the reaction of a triazole derivative with a guanidine precursor. Common synthetic routes may include:

    Condensation reactions: Combining triazole derivatives with guanidine compounds under acidic or basic conditions.

    Cyclization reactions: Forming the triazole ring in the presence of guanidine precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced guanidine derivatives.

    Substitution: Formation of substituted triazole-guanidine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Disrupting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-3-yl)guanidine
  • 1-(Diaminomethylidene)-2-(1H-1,2,3-triazol-5-yl)guanidine
  • 1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-4-yl)guanidine

Uniqueness

1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

46119-11-3

Molecular Formula

C4H8N8

Molecular Weight

168.16 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine

InChI

InChI=1S/C4H8N8/c5-2(6)10-3(7)11-4-8-1-9-12-4/h1H,(H7,5,6,7,8,9,10,11,12)

InChI Key

LPTZMLCROXWAPH-UHFFFAOYSA-N

Isomeric SMILES

C1=NNC(=N1)/N=C(/N)\N=C(N)N

Canonical SMILES

C1=NNC(=N1)N=C(N)N=C(N)N

Origin of Product

United States

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